molecular formula C12H15N3OS B1356371 5-[2-(3,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine CAS No. 915922-59-7

5-[2-(3,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine

Cat. No. B1356371
M. Wt: 249.33 g/mol
InChI Key: IZVSWPOKLBAISJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[2-(3,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine (5-DMPE-TDZ) is a novel compound of interest due to its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other chemicals. It is a heterocyclic compound that is composed of nitrogen, sulfur, and oxygen atoms, and is a member of the thiadiazole family of compounds. This compound has been studied for its potential use in medicinal chemistry, synthetic organic chemistry, and biochemistry.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been studied for its synthesis and molecular structure, particularly in the context of ibuprofen derivatives. It undergoes cyclization with thiosemicarbazide and has been characterized using various spectroscopic methods, revealing insights into its molecular structure and vibrational analysis (Channar et al., 2019).

Quantum Chemical and Crystallographic Analysis

  • Investigations have been conducted into the nature of noncovalent interactions in N-substituted thiadiazole derivatives. These studies, which include quantum theory of atoms-in-molecules (QTAIM) approach and Hirshfeld surface analysis, provide quantitative assessments of intermolecular interactions, crucial for understanding the compound's behavior in different environments (El-Emam et al., 2020).

Exploration of Antimicrobial Properties

  • Research has shown that derivatives of this compound have potential as antimicrobial agents. Studies focus on the synthesis of various derivatives and their subsequent screening for biological activity, offering a pathway for the development of new antimicrobial substances (Rasool et al., 2016), (Kumar et al., 2013).

Investigation in Pharmacology

  • Some studies have explored the potential pharmacological applications of thiadiazole derivatives, including their anti-inflammatory and analgesic properties. This research is particularly focused on the synthesis of novel derivatives and their subsequent evaluation for these specific biological activities (Shkair et al., 2016).

Safety And Hazards

The safety and hazards associated with “5-[2-(3,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine” are not explicitly stated in the literature .

properties

IUPAC Name

5-[2-(3,4-dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-8-3-4-10(7-9(8)2)16-6-5-11-14-15-12(13)17-11/h3-4,7H,5-6H2,1-2H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZVSWPOKLBAISJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCC2=NN=C(S2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589704
Record name 5-[2-(3,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[2-(3,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine

CAS RN

915922-59-7
Record name 5-[2-(3,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915922-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[2-(3,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.